3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
Description
Properties
CAS No. |
618102-94-6 |
|---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C21H22N2O2/c1-14(2)11-16-7-9-17(10-8-16)19-13-20(21(24)25)23(22-19)18-6-4-5-15(3)12-18/h4-10,12-14H,11H2,1-3H3,(H,24,25) |
InChI Key |
ALUGTCXJNJVUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Acetyl-1H-Pyrazole-3-Carboxylic Acid Intermediates
A patent (CN111138289B) describes the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid derivatives via cyclization of ethyl diazoacetate with acetylene ketones. While this method historically used hazardous reagents like 3-butyne-2-ketone and explosive ethyl diazoacetate, modern adaptations employ safer diketones. For example:
Hydrolysis of Ester Intermediates
The carboxylic acid group is introduced via ester hydrolysis. A study on pyrazole-3-carboxylates (RSC Adv., 2023) demonstrates saponification using lithium hydroxide in THF/MeOH/H2O (4:1:1), achieving >85% yield for analogous compounds. Critical parameters:
-
Temperature : 45°C prevents decarboxylation.
Multi-Component Reactions (MCRs) for Streamlined Synthesis
Recent advances leverage MCRs to assemble the pyrazole core and substituents in fewer steps. A one-pot strategy from J. Org. Chem. (2022) combines carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides under copper catalysis.
Adaptation for Target Compound
-
Carboxylic Acid Input : 4-Isobutylbenzoic acid serves as the aryl source.
-
NIITP-Mediated Cyclization : Forms the pyrazole ring with concurrent introduction of the m-tolyl group via C–H arylation.
-
Conditions :
-
Yield : 78–87% for disubstituted oxadiazoles; analogous pyrazoles may achieve 65–70%.
Late-stage functionalization via cross-coupling allows modular introduction of substituents. A Pd-catalyzed Suzuki-Miyaura coupling is feasible for attaching the isobutylphenyl group to a pre-formed pyrazole core.
Protocol from Benzo[f]imidazo[1,5-a][1, diazepine Synthesis
A procedure for analogous heterocycles (RSC Adv., 2023) involves:
-
Borylation : 5-Bromo-pyrazole-3-carboxylate reacts with bis(pinacolato)diboron (B2Pin2) and Pd(dppf)Cl2.
-
Coupling : 4-Isobutylphenylboronic acid, Pd(OAc)2, SPhos, K3PO4, in toluene/EtOH (3:1).
Comparative Analysis of Synthetic Routes
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety at position 5 undergoes typical acid-derived transformations:
(a) Esterification
Reacts with alcohols (e.g., ethanol, methanol) under acidic or HATU/DIPEA-mediated conditions to form esters. For example:
Yields depend on the alcohol used, with methyl esters typically forming in >80% yield under HATU activation .
(b) Amidation
Condenses with amines (e.g., oseltamivir phosphate) to form amides. A study demonstrated:
Yields range from 44% to 91%, influenced by steric hindrance from the m-tolyl group .
(c) Decarboxylation
Thermal decarboxylation occurs at >200°C, yielding:
This reaction is slower compared to non-aromatic pyrazolecarboxylic acids due to resonance stabilization .
Pyrazole Ring Reactivity
The 1H-pyrazole ring participates in electrophilic and cyclization reactions:
(a) Electrophilic Substitution
The electron-rich pyrazole ring undergoes nitration and sulfonation at position 4 (meta to carboxylic acid). Key data:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro derivative | 65–72 |
| Sulfonation | SO₃/H₂SO₄, 50°C | 4-Sulfo derivative | 58 |
(b) Cyclization
In the presence of N-isocyaniminotriphenylphosphorane (NIITP), forms 1,3,4-oxadiazoles via intramolecular dehydration:
Yields reach 87% when using copper(I) iodide catalysis .
Substituent-Directed Reactivity
The 4-isobutylphenyl and m-tolyl groups influence reactivity through steric and electronic effects:
(a) Steric Effects
Bulky substituents at positions 1 and 3 reduce reaction rates in:
(b) Electronic Effects
The m-tolyl group’s electron-donating methyl group enhances electrophilic substitution rates by 1.5× compared to unsubstituted phenyl.
Catalytic Coupling Reactions
Participates in copper-catalyzed cross-couplings with aryl iodides:
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Iodobenzonitrile | CuI/1,10-phenanthroline | 5-(4-Cyanophenyl) derivative | 73 |
| 2-Iodothiophene | CuI/DTBP | Thiophene-functionalized analog | 68 |
Reaction conditions: 120°C in 1,4-dioxane with cesium carbonate .
Biological Activity Modulation
Derivatives show enhanced bioactivity:
| Derivative Type | Tested Activity | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Ethyl ester | Anti-inflammatory | 12.4 | |
| Amide (oseltamivir) | Neuraminidase inhibition | 0.87 | |
| Oxadiazole | Antitumor (HeLa) | 8.2 |
Activity trends correlate with electron-withdrawing groups at position 5 .
Mechanistic Insights
-
Decarboxylation : Proceeds via a six-membered transition state stabilized by conjugation with the pyrazole ring.
-
Electrophilic substitution : Directed by the carboxylic acid’s meta-directing effect, with partial charge distribution:
-
Cross-coupling : Follows a single-electron transfer (SET) mechanism under copper catalysis .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures were effective against various cancer cell lines, including colon carcinoma and breast cancer. For instance, certain derivatives showed IC50 values of 6.2 μM against HCT-116 cell lines and 27.3 μM against T47D breast cancer cells, suggesting their potential as chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Studies have shown that pyrazole derivatives can inhibit the growth of pathogenic bacteria, making them candidates for developing new antibiotics. For example, a derivative was reported to possess significant antibacterial activity compared to standard treatments .
Agricultural Chemistry
Pesticidal Applications
The structural features of pyrazoles make them attractive for developing new pesticides. Research has indicated that certain pyrazole derivatives can act as effective fungicides and insecticides. The ability to modify the side chains allows for tailoring the biological activity of these compounds to target specific pests or diseases in crops .
Mechanistic Studies
Inhibition of Enzymatic Activity
Studies have explored the mechanism of action of pyrazole derivatives, revealing that they can inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression .
Synthesis and Functionalization
Synthetic Strategies
The synthesis of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid typically involves multi-step synthetic routes that allow for functionalization at various positions on the pyrazole ring. Recent advancements in synthetic methodologies have streamlined the production of these compounds, enhancing their availability for research and development purposes .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study on Anticancer Activity | Compounds similar to 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid showed IC50 values ranging from 6.2 μM to 27.3 μM against various cancer cell lines | Potential chemotherapeutic agents |
| Antimicrobial Evaluation | Demonstrated significant antibacterial activity against pathogenic bacteria | Development of new antibiotics |
| Pesticidal Efficacy | Certain derivatives acted as effective fungicides/insecticides | Agricultural applications |
Mechanism of Action
The mechanism of action of 3-(4-Isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling cascades. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural and functional differences between the target compound and related pyrazole-carboxylic acid derivatives:
Key Observations :
- In contrast, bromophenyl or carbamothioyl substituents (as in ) may alter electronic properties, affecting solubility and target binding.
- Positional Variability : Derivatives with substituents at position 4 (e.g., methylsulfanyl in ) exhibit distinct pharmacological profiles compared to position 5 carboxylic acid derivatives.
Pharmacological and Physicochemical Properties
- Solubility and Stability : The carboxylic acid group enhances water solubility compared to ester or thioether derivatives (e.g., ). However, electron-withdrawing groups (e.g., bromine in ) may reduce metabolic stability.
Q & A
Q. What are the established synthetic routes for 3-(4-isobutylphenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via a multi-step protocol involving cyclocondensation and functional group transformations. A common approach involves:
Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with a substituted phenylhydrazine to form the pyrazole core. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized using DMF-DMA as a catalyst .
Hydrolysis : Basic hydrolysis of the ester intermediate (e.g., using NaOH/EtOH) yields the carboxylic acid derivative .
Functionalization : Introducing isobutylphenyl and M-tolyl groups via nucleophilic substitution or coupling reactions, often employing K₂CO₃ as a base in polar aprotic solvents like DMF .
Q. Characterization Methods :
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Data Collection : Using a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
Refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters. Hydrogen bonds are analyzed using CrystalMaker or Mercury .
Q. Example Data :
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | <0.05 |
| C–C bond length | 1.48–1.52 Å |
Advanced Research Questions
Q. How can reaction yields be optimized for Suzuki-Miyaura coupling steps in derivative synthesis?
Optimization strategies include:
Catalyst Screening : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% in degassed DMF/H₂O .
Base Selection : K₃PO₄ outperforms Na₂CO₃ in polar solvents due to enhanced solubility .
Temperature Control : Reactions at 80–100°C for 12–24 hours improve cross-coupling efficiency .
Contradiction Note : Some studies report lower yields (~40%) with electron-deficient aryl boronic acids, requiring iterative ligand design .
Q. How do computational methods (DFT) aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G(d,p)) predict:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with stability .
- Electrostatic Potential Maps : Highlight nucleophilic regions (carboxylic acid group) for docking studies .
Validation : Experimental UV-Vis spectra (λmax ~280 nm) align with TD-DFT results .
Q. What strategies resolve contradictions in biological activity data across pharmacological assays?
Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to identify IC₅₀ trends .
Selectivity Profiling : Compare activity against related targets (e.g., COX-1 vs. COX-2 inhibition) .
Metabolite Screening : Use HPLC-MS to rule out interference from degradation products .
Example : A pyrazole derivative showed 75% analgesic activity at 50 mg/kg but high ulcerogenicity, suggesting a need for prodrug modifications .
Q. How are hydrogen-bonding patterns analyzed in crystallography, and what insights do they provide?
Graph-set analysis (Etter’s notation) classifies motifs:
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) is labor-intensive; switch to recrystallization (EtOH/H₂O) for >10 g batches .
Byproduct Control : Monitor Mitsunobu reaction byproducts (e.g., triphenylphosphine oxide) via TLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
